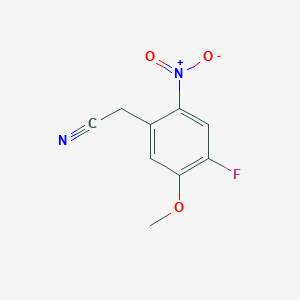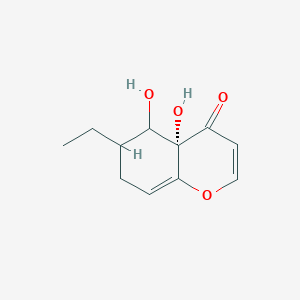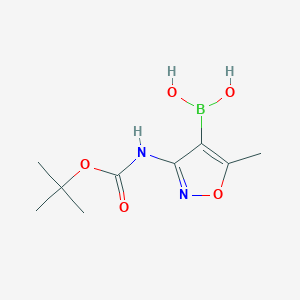
(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to an isoxazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to form the Boc-protected amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols derived from the isoxazole ring.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Investigated for its potential as a protease inhibitor and in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
Wirkmechanismus
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid is largely dependent on its interactions with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The isoxazole ring and Boc-protected amino group provide additional sites for interaction with biological molecules, enhancing its versatility in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-((tert-Butoxycarbonyl)amino)-5-oxopentanoate: Another Boc-protected amino compound with different reactivity due to the presence of a carbonyl group.
(tert-Butyl 2-methyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate): A compound with a similar Boc-protected amino group but different heterocyclic structure.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)-5-methylisoxazol-4-yl)boronic acid is unique due to the combination of its boronic acid group, isoxazole ring, and Boc-protected amino group. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C9H15BN2O5 |
|---|---|
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
[5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O5/c1-5-6(10(14)15)7(12-17-5)11-8(13)16-9(2,3)4/h14-15H,1-4H3,(H,11,12,13) |
InChI-Schlüssel |
CCLNKIVXYAXFMG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(ON=C1NC(=O)OC(C)(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


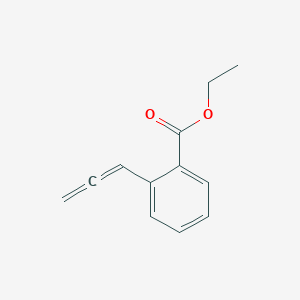
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)
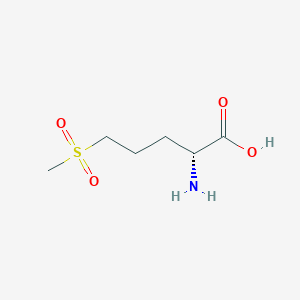
![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)

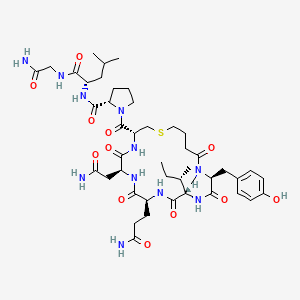
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

![4-[(1E)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12434801.png)


